N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine
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Overview
Description
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a synthetic organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a chloro-substituted indole ring and a hydroxylamine functional group, making it a valuable molecule for various chemical and biological applications.
Preparation Methods
The synthesis of N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-chloroindole-3-carbaldehyde with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include nitroso derivatives, amines, and substituted indoles.
Scientific Research Applications
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization, similar to the action of colchicine . These activities suggest its potential as a tubulin polymerization inhibitor, making it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine can be compared with other indole derivatives, such as:
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine: This compound has a similar structure but with a methyl group at the 1-position of the indole ring.
1H-Indole-3-carbaldehyde derivatives: These compounds are essential precursors for generating biologically active structures and have similar chemical properties. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H |
InChI Key |
ULFNMNTUPFTZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C=NO |
Origin of Product |
United States |
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